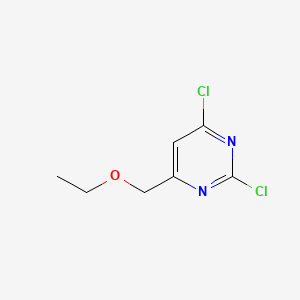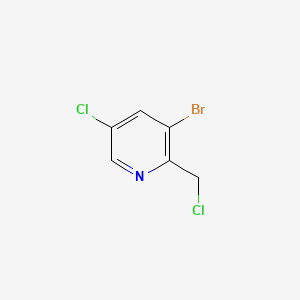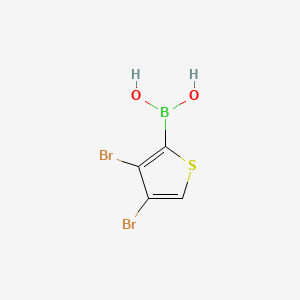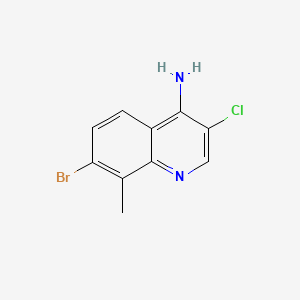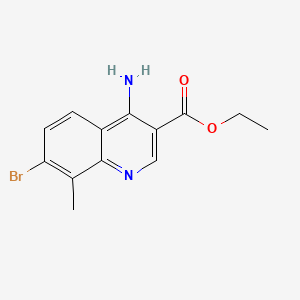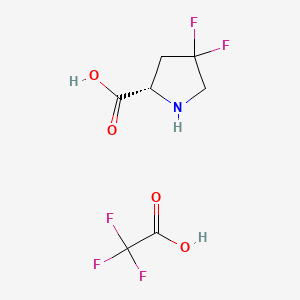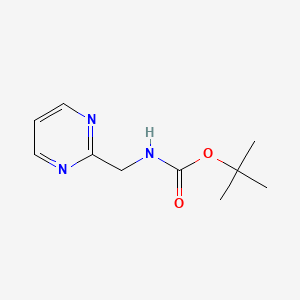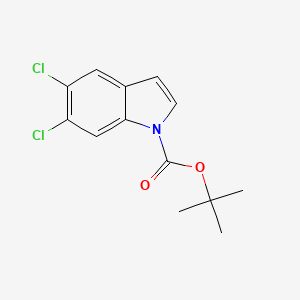
1-Boc-5,6-Dichloro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-5,6-Dichloro-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .
Molecular Structure Analysis
The molecular formula of this compound is C13H13Cl2NO2 . The InChI code is 1S/2C13H14BCl2NO4/c21-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h24-6,19-20H,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.15400 . The compound appears as white to cream to pale brown or pink crystals or powder .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Indole derivatives, including those similar to 1-Boc-5,6-Dichloro-1H-indole, are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the synthesis of fluoromethyl and difluoromethyl indoles involves the deprotection of N-1 BOC-protected precursors, showcasing the reactivity and stability of these unprotected indole derivatives compared to their trifluoromethyl counterparts (Woolridge & Rokita, 1989). Additionally, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV NNRTI candidates, illustrates the importance of regioselective modifications and the avoidance of hazardous species in indole chemistry (Mayes et al., 2010).
Material Science and Catalysis
Indole derivatives also find applications in material science and catalysis. A study on the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reactions demonstrates the efficiency and selectivity under mild conditions, highlighting the potential of indole compounds in developing new materials and catalysts (Ming, 2011).
Mecanismo De Acción
Target of Action
1-Boc-5,6-Dichloro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with their targets, leading to changes at the molecular and cellular levels . These changes can result in the inhibition or activation of certain biological processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to alterations in cellular functions, contributing to their biological activity .
Result of Action
Indole derivatives are known to exert various biological effects, including anti-cancer and anti-microbial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of indole derivatives .
Análisis Bioquímico
Biochemical Properties
1-Boc-5,6-Dichloro-1H-indole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating specific biochemical transformations. For instance, the compound can act as a substrate for certain enzymes involved in the synthesis of indole derivatives, which are crucial in the production of pharmaceuticals and natural products . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the transition states of the biochemical reactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . For instance, this compound may inhibit the activity of enzymes involved in the biosynthesis of indole derivatives, thereby modulating the levels of these important biomolecules . Additionally, the compound can influence gene expression by binding to DNA or RNA, affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cellular function and improved biochemical reactions . At high doses, this compound can cause toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through pathways such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic processes can affect the compound’s activity, stability, and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
tert-butyl 5,6-dichloroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMXWQXWDGZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672113 |
Source


|
| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209183-93-6 |
Source


|
| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

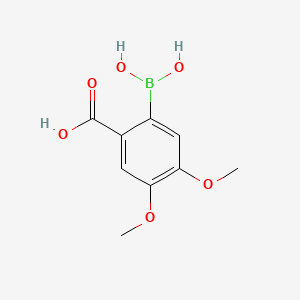
![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

